Cas no 110704-32-0 (7-bromo-2-methyl-1,3-benzothiazole)
7-bromo-2-methyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2-methyl-1,3-benzothiazole
- 7-bromo-2-methylbenzo[d]thiazole
- 7-BROMO-2-METHYLBENZOTHIAZOLE
- 7-Bromo-2-methyl-benzothiazole
- AS-77405
- DA-35787
- SY264780
- Benzothiazole, 7-bromo-2-methyl-
- DTXSID40701428
- O11632
- MFCD11217386
- ZH0026
- SCHEMBL25156042
- 110704-32-0
-
- MDL: MFCD11217386
- Inchi: 1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
- InChI Key: KSKLNTXDNWKVPA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1SC(C)=N2
Computed Properties
- Exact Mass: 226.94043g/mol
- Monoisotopic Mass: 226.94043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.1Ų
7-bromo-2-methyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003065-5g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 5g |
$1621.40 | 2023-09-04 | |
| Alichem | A059003065-10g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 10g |
$2483.02 | 2023-09-04 | |
| Alichem | A059003065-25g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 25g |
$4060.20 | 2023-09-04 | |
| Chemenu | CM243737-1g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 1g |
$463 | 2021-06-17 | |
| Chemenu | CM243737-5g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 5g |
$1398 | 2021-06-17 | |
| abcr | AB555944-250 mg |
7-Bromo-2-methylbenzo[d]thiazole; . |
110704-32-0 | 250MG |
€363.60 | 2022-03-23 | ||
| abcr | AB555944-1 g |
7-Bromo-2-methylbenzo[d]thiazole; . |
110704-32-0 | 1g |
€832.60 | 2022-03-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ771-200mg |
7-bromo-2-methyl-1,3-benzothiazole |
110704-32-0 | 95+% | 200mg |
1513.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ771-50mg |
7-bromo-2-methyl-1,3-benzothiazole |
110704-32-0 | 95+% | 50mg |
605.0CNY | 2021-07-14 | |
| Ambeed | A619365-5g |
7-Bromo-2-methylbenzo[d]thiazole |
110704-32-0 | 95% | 5g |
$1439.0 | 2025-02-26 |
7-bromo-2-methyl-1,3-benzothiazole Suppliers
7-bromo-2-methyl-1,3-benzothiazole Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 7-bromo-2-methyl-1,3-benzothiazole
Comprehensive Analysis of 7-Bromo-2-methyl-1,3-benzothiazole (CAS No. 110704-32-0): Properties, Applications, and Industry Trends
7-Bromo-2-methyl-1,3-benzothiazole (CAS 110704-32-0) is a halogenated benzothiazole derivative with significant relevance in pharmaceutical and material science research. This heterocyclic compound features a bromine substituent at the 7-position and a methyl group at the 2-position, which contribute to its unique electronic properties and reactivity patterns. The benzothiazole core structure is increasingly studied for its potential in fluorescence probes and organic electronics, aligning with current industry demands for advanced functional materials.
Recent scientific literature highlights the compound's role as a building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Researchers are investigating its structure-activity relationships (SAR) to optimize biological activity, a topic frequently searched in academic databases. The electron-withdrawing bromine moiety enhances the compound's utility in cross-coupling reactions, making it valuable for palladium-catalyzed transformations – a hot topic in synthetic chemistry forums.
From a material science perspective, 7-bromo-2-methylbenzothiazole derivatives show promise in OLED technology due to their tunable photophysical properties. This aligns with growing market interest in energy-efficient displays and organic semiconductors. Analytical studies using HPLC and LC-MS (commonly searched techniques) confirm the compound's high purity (>98%), crucial for research applications. The methyl group at position 2 provides steric control in subsequent derivatizations, a feature discussed in recent patent literature.
Environmental considerations have prompted studies on the compound's biodegradation pathways and green chemistry applications. Modern researchers are exploring microwave-assisted synthesis methods (a trending search term) to improve the efficiency of 7-bromo-2-methyl-1,3-benzothiazole production. The compound's crystallographic data (available in CSD databases) reveals interesting packing motifs that influence its solid-state properties – a subject of interest for crystal engineering specialists.
Quality control protocols for CAS 110704-32-0 typically involve NMR spectroscopy (1H, 13C) and elemental analysis, with particular attention to the bromine content verification. The compound's stability under various storage conditions is frequently queried in technical forums, with studies showing optimal preservation in argon atmosphere at low temperatures. Recent advancements in flow chemistry have enabled more scalable production of such benzothiazole derivatives, addressing industry needs for cost-effective synthesis.
Emerging applications in bioimaging probes leverage the compound's ability to form metal complexes with diagnostic potential. The structure-property relationships of such derivatives are actively investigated through computational chemistry approaches (DFT calculations being a popular search term). Patent analysis reveals growing IP activity around 7-bromo-2-methyl-1,3-benzothiazole-containing formulations, particularly in electronic materials and specialty chemicals sectors.
For researchers handling this compound, proper handling procedures and waste disposal methods are essential considerations. The scientific community continues to explore novel catalytic systems for functionalizing the benzothiazole core, with recent focus on photoredox catalysis (a rising search trend). As demand grows for high-performance materials, 7-bromo-2-methyl-1,3-benzothiazole remains a key intermediate in developing next-generation functional molecules with tailored properties.
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